1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
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Overview
Description
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride: is a chemical compound with the molecular formula C18-H19-N-O3.Cl-H and a molecular weight of 333.84 . This compound is known for its unique structure, which includes an indandione core substituted with a morpholino group and a butynyl chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Substitution with Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where the indandione core reacts with morpholine under basic conditions.
Addition of Butynyl Chain: The butynyl chain is added via alkylation reactions, often using alkynyl halides in the presence of a strong base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, substitution, and alkylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indandione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydroindandione derivatives.
Substitution Products: Various substituted indandione derivatives.
Scientific Research Applications
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit certain enzymatic pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound with a similar core structure.
2-Methyl-1,3-Indandione: A methyl-substituted derivative.
4-Morpholino-2-butynyl-1,3-Indandione: A compound with a similar substitution pattern.
Uniqueness
1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indandione core with a morpholino group and a butynyl chain makes it a versatile compound for various applications.
Properties
CAS No. |
22019-35-8 |
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Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-methyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-18(8-4-5-9-19-10-12-22-13-11-19)16(20)14-6-2-3-7-15(14)17(18)21;/h2-3,6-7H,8-13H2,1H3;1H |
InChI Key |
WSZZDXWSHRHTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)CC#CCN3CCOCC3.Cl |
Origin of Product |
United States |
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